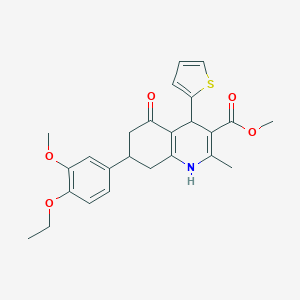
benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzylthio group, a chlorophenyl group, and a methylsulfonyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added using sulfonylation reactions with methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzylthio and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(benzylthio)-3-(4-fluorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazole
- 5-(benzylthio)-3-(4-bromophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazole
- 5-(benzylthio)-3-(4-methylphenyl)-1-(methylsulfonyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzylthio, chlorophenyl, and methylsulfonyl groups imparts distinct properties that make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H14ClN3O2S2 |
|---|---|
Poids moléculaire |
379.9g/mol |
Nom IUPAC |
5-benzylsulfanyl-3-(4-chlorophenyl)-1-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-24(21,22)20-16(23-11-12-5-3-2-4-6-12)18-15(19-20)13-7-9-14(17)10-8-13/h2-10H,11H2,1H3 |
Clé InChI |
OWIHSWHMZYMEMP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3 |
SMILES canonique |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-methylphenyl)methyl]-5,6-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B379171.png)
![3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B379172.png)
![5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B379173.png)
![11-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379177.png)
![11-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379179.png)
![11-(4-isopropylphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379180.png)

![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379185.png)



![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379192.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379193.png)
![11-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379194.png)
